4,5-Dichloro-3(2H)-pyridazinone is a heterocyclic organic compound characterized by its two chlorine atoms at the 4 and 5 positions of the pyridazinone ring. Its molecular formula is C4H2Cl2N2O, and it has a molecular weight of approximately 164.97 g/mol. This compound exhibits a solid physical state at room temperature and is soluble in various organic solvents. The presence of chlorine atoms enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
4,5-Dichloro-3(2H)-pyridazinone serves as a valuable building block in the synthesis of various pyridazinone derivatives, which are a class of heterocyclic compounds with diverse potential applications in medicinal chemistry [].
Studies have shown its utility in the synthesis of:
The reaction typically involves the condensation of 4,5-dichloro-3(2H)-pyridazinone with N-benzylaminoethanol under specific conditions [].
The biological activity of 4,5-Dichloro-3(2H)-pyridazinone is significant in various biochemical contexts:
The synthesis of 4,5-Dichloro-3(2H)-pyridazinone typically involves:
Industrial production often utilizes continuous flow reactors to optimize yield and purity through controlled reaction conditions and purification techniques like recrystallization or chromatography.
Interaction studies involving 4,5-Dichloro-3(2H)-pyridazinone focus on its reactivity with biological macromolecules:
Several compounds share structural similarities with 4,5-Dichloro-3(2H)-pyridazinone. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3(2H)-Pyridazinone | Lacks chlorine substituents | Basic pyridazinone structure |
4-Chloro-3(2H)-pyridazinone | One chlorine atom at position 4 | Less reactive compared to dichloro variant |
5-Chloro-3(2H)-pyridazinone | One chlorine atom at position 5 | Different regioselectivity in reactions |
4,6-Dichloro-3(2H)-pyridazinone | Chlorine atoms at positions 4 and 6 | Potentially different biological activities |
The uniqueness of 4,5-Dichloro-3(2H)-pyridazinone lies in its specific substitution pattern and enhanced reactivity due to dual chlorination, making it particularly useful in synthetic organic chemistry and biological applications.
The most established route involves cyclization reactions between hydrazine derivatives and mucochloric acid (tetrachloro-γ-ketoglutaric acid). For example, refluxing tert-butylhydrazine with mucochloric acid in aromatic hydrocarbons (e.g., toluene) or halogenated solvents (e.g., dichloromethane) yields 4,5-dichloro-3(2H)-pyridazinone in high purity (70–85% yield). Key optimizations include:
Direct chlorination of hydroxypyridazinones using phosphorus oxychloride (POCl₃) is a scalable, solvent-free approach. Heating 3-hydroxypyridazinone with POCl₃ (1:1 molar ratio) at 110°C for 5 hours achieves near-quantitative conversion to 4,5-dichloro-3(2H)-pyridazinone. Advantages include:
Limited data exist on direct ring expansions, but fused pyridazinones have been synthesized via Smiles rearrangements. For instance, treating 4,5-dichloro-3(2H)-pyridazinone with o-aminophenols under basic conditions yields pyridazino[4,5-b]oxazepine-diones. These transformations highlight the compound’s reactivity at the 4- and 5-positions, though yields remain moderate (50–60%).
Friedel-Crafts acylation of aromatic hydrocarbons with succinic anhydride generates β-aroyl propionic acids, which undergo hydrazinolysis to form pyridazinones. For example:
While Sonogashira coupling is well-established for halogenated pyrones, its application to 4,5-dichloro-3(2H)-pyridazinone remains underexplored. Theoretical studies suggest that palladium-catalyzed coupling at the 5-position is kinetically favored due to reduced steric hindrance. Experimental validation is needed to assess regioselectivity and yields.
The nucleophilic substitution reactions of 4,5-dichloro-3(2H)-pyridazinone represent a fundamental class of transformations that provide access to diversely substituted pyridazinone derivatives. The regioselectivity of these reactions is governed by a complex interplay of electronic, steric, and stereoelectronic factors that influence the reactivity of the carbon-4 and carbon-5 positions [1] [3].
Electronic Activation and Regioselectivity
The presence of electron-withdrawing substituents significantly enhances the electrophilic character of the pyridazinone ring, particularly at the carbon-4 and carbon-5 positions. In 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one, the combined effect of the nitro group at the 6-position and chlorine atoms at both the 4- and 5-positions creates a highly activated system. Nucleophilic attack by phenols and 2-mercaptopyrimidine in the presence of sodium hydride or potassium carbonate demonstrates clear regioselectivity, with the carbon-4 position being favored (62% yield) over the carbon-5 position (28% yield) [1].
The preferential reactivity at carbon-4 can be attributed to the enhanced electrophilic character arising from the proximity to the nitrogen-1 atom and the electron-withdrawing nitro group. The electronic distribution analysis reveals that the carbon-4 position experiences greater positive charge density compared to carbon-5, making it more susceptible to nucleophilic attack [1].
Influence of Nucleophile Nature
The choice of nucleophile significantly impacts both the reaction rate and regioselectivity. Primary and secondary amines show pronounced selectivity for the carbon-4 position when reacting with 4,5,6-trifluoropyridazin-3(2H)-one, with butylamine, morpholine, and aniline derivatives all yielding predominantly 4-substituted products [3]. This selectivity pattern suggests that the steric accessibility of the carbon-4 position, combined with favorable orbital overlap, facilitates nucleophilic attack.
Secondary nucleophiles, particularly those with increased steric bulk, show enhanced selectivity for the carbon-4 position. This phenomenon can be explained by the less hindered approach trajectory to carbon-4 compared to carbon-5, where interactions with the adjacent nitrogen-2 atom may introduce unfavorable steric repulsions [3].
Solvent and Base Effects
The reaction medium plays a crucial role in determining both the reaction rate and regioselectivity. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide favor nucleophilic substitution by stabilizing the developing negative charge in the transition state. The use of strong bases like sodium hydride or potassium carbonate not only activates the nucleophile but also influences the regioselectivity through differential stabilization of the transition states leading to carbon-4 versus carbon-5 substitution [1] .
The methoxylation of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one under potassium carbonate/methanol conditions provides an excellent example of regioselective substitution, yielding 4-methoxylated pyridazinone as the major product and 5-methoxylated pyridazinone as the minor product [1].
Sequential Substitution Reactions
Sequential nucleophilic substitution reactions allow for the preparation of disubstituted pyridazinone derivatives with precise control over substitution patterns. Following initial substitution at the carbon-4 position, the remaining chlorine at carbon-5 becomes more reactive due to the electron-donating effect of the newly introduced substituent at carbon-4. This enhanced reactivity enables subsequent substitution under milder conditions [3].
The development of ring-fused pyridazinone systems can be achieved through intramolecular cyclization of appropriately substituted intermediates. Reaction of 4,5,6-trifluoropyridazin-3(2H)-one with N,N'-dimethylethylenediamine leads to ring-fused derivatives through sequential nucleophilic substitution and cyclization processes [3].
The tautomeric behavior of pyridazinone derivatives represents one of the most fundamental aspects governing their chemical reactivity and biological activity. The equilibrium between the oxo and hydroxy forms is influenced by multiple factors including electronic effects, hydrogen bonding patterns, and environmental conditions [4] [5] [6].
Thermodynamic Aspects of Tautomerism
Theoretical investigations using density functional theory at the B3LYP/6-311++G** level have revealed that the tautomeric conversion of pyridazin-3(2H)-one into pyridazin-3-ol involves substantial activation barriers. The direct hydrogen transfer mechanism requires an activation energy of 42.64 kcal/mol, which is prohibitively high for spontaneous tautomerization under ambient conditions [4].
However, the formation of dimeric species through intermolecular hydrogen bonding significantly reduces the activation barrier to 14.66 kcal/mol, making the tautomerization process kinetically accessible. This dramatic reduction in activation energy highlights the critical role of intermolecular interactions in facilitating tautomeric interconversion [4].
Electronic Substituent Effects
The introduction of electron-donating or electron-withdrawing substituents profoundly affects the tautomeric equilibrium position. The 6-(2-pyrrolyl)pyridazin-3-one system demonstrates how electron-rich substituents can shift the equilibrium toward the hydroxy form. The pyrrolyl substituent enhances electron density on the pyridazine ring, stabilizing the hydroxy tautomer through extended conjugation [7].
In contrast, electron-withdrawing groups such as nitro, cyano, or halogen substituents favor the oxo tautomer by stabilizing the carbonyl form through resonance interactions. The 4,5-dichloro-3(2H)-pyridazinone derivative exists predominantly in the oxo form, with the chlorine atoms providing additional stabilization through their electron-withdrawing effects [6].
Solvent-Mediated Tautomerization
Protic solvents play a crucial catalytic role in tautomeric interconversion by providing hydrogen-bonding networks that stabilize transition states and reduce activation barriers. Water, alcohols, and carboxylic acids can form hydrogen-bonded complexes with pyridazinone molecules, facilitating proton transfer through concerted mechanisms [4].
The explicit inclusion of solvent molecules in computational models reveals that protic solvents can reduce the activation barrier for tautomerization by 10-15 kcal/mol compared to gas-phase calculations. This solvent assistance is particularly pronounced in aqueous media, where multiple water molecules can form hydrogen-bonded networks that support proton relay mechanisms [4].
Aromaticity and Stabilization
The aromaticity of the pyridazine ring system influences tautomeric preferences through differential stabilization of the oxo and hydroxy forms. The oxo tautomer maintains optimal aromatic character, whereas the hydroxy form involves some loss of aromaticity due to localization of electron density on the hydroxyl oxygen [8].
Nucleus-independent chemical shift calculations and magnetic susceptibility measurements confirm that the oxo form exhibits greater aromatic stabilization, contributing to its thermodynamic preference in most pyridazinone derivatives [8].
Temperature and Pressure Effects
Variable-temperature nuclear magnetic resonance studies reveal that tautomeric equilibria are sensitive to thermal energy changes. Elevated temperatures generally favor the hydroxy tautomer due to increased entropy contributions, while lower temperatures stabilize the oxo form through enhanced hydrogen bonding interactions [9].
The temperature dependence of tautomeric equilibria can be quantified using van't Hoff analysis, providing insights into the enthalpy and entropy changes associated with tautomeric interconversion. These thermodynamic parameters are essential for predicting tautomeric behavior under different reaction conditions [9].
Cycloreversion reactions represent powerful synthetic transformations that enable the conversion of complex bicyclic pyridazinone systems into diverse heterocyclic frameworks. These processes typically involve the thermal or catalytic cleavage of specific bonds within polycyclic structures, leading to ring contraction, expansion, or rearrangement [10] [11] [12].
Thermal Cycloreversion Mechanisms
The thermal cycloreversion of bicyclic pyridazinone derivatives proceeds through concerted mechanisms involving simultaneous bond breaking and formation. In the case of [2.2.2]-diazabicyclic systems derived from pyrazinone-alkyne cycloaddition reactions, heating at 110°C in acetic anhydride/pyridine leads to cycloreversion with elimination of the lactam bridge, yielding 2-pyridone products [11] [12].
The regioselectivity of these cycloreversion reactions depends critically on the electronic nature of substituents on the bicyclic framework. Electron-withdrawing groups at the carbon-4 position of [2.2.2]-bicycloalkene cycloadducts promote rearrangement processes rather than simple cycloreversion, leading to unexpected product distributions [11].
Oxyanion-Accelerated Processes
Computational investigations of tetrazine-enolate cascade reactions have revealed the existence of oxyanion-accelerated pericyclic processes that facilitate cycloreversion pathways. These reactions involve the formation of diazocinones and pyridazines through formal (4+2) cycloaddition/(4+2) cycloreversion sequences [10].
The key ring-opening step in these cascades can proceed through two distinct mechanisms: an allowed six-electron electrocyclic ring-opening that is kinetically and thermodynamically favored, and a stepwise process involving intermediate zwitterionic species. The electrocyclic pathway typically exhibits activation barriers in the range of 20-30 kcal/mol [10].
Ring Contraction Mechanisms
The reductive ring contraction of 1,2-pyridazines to pyrroles represents a particularly well-studied example of cycloreversion chemistry. Density functional theory calculations reveal that this transformation requires the addition of four electrons and four protons, proceeding through a series of protonated intermediates [13].
The critical intermediate in this process is a two-electron/three-proton bearing species that lies too high in energy for unsubstituted pyridazines, making the reaction thermodynamically inaccessible. However, the presence of electron-withdrawing groups in the 3- and 6-positions stabilizes this intermediate, enabling the ring contraction process [13].
Photochemical Cycloreversion
Photochemical activation provides an alternative pathway for cycloreversion reactions, often proceeding under milder conditions than thermal processes. Ultraviolet irradiation can populate excited states that facilitate bond breaking through different mechanisms than ground-state thermal reactions.
The photochemical cycloreversion of pyridazinone-containing bicyclic systems typically involves initial electronic excitation followed by intersystem crossing to triplet states, where bond dissociation can occur with lower activation barriers than in the ground state [14].
Catalytic Cycloreversion
Transition metal catalysts can facilitate cycloreversion reactions through coordination to specific sites within the pyridazinone framework. Palladium-catalyzed processes, in particular, have been shown to promote ring-opening reactions under relatively mild conditions.
The mechanism of catalytic cycloreversion typically involves initial coordination of the metal center to nitrogen or oxygen atoms within the bicyclic system, followed by oxidative addition, rearrangement, and reductive elimination steps that lead to ring opening and product formation [15].
The influence of solvent polarity on dehydration-cyclization processes in pyridazinone chemistry represents a critical factor determining reaction outcomes, selectivity, and mechanistic pathways. The polarity of the reaction medium affects charge separation in transition states, stabilization of intermediates, and the overall thermodynamics of cyclization reactions [16] [17] [18].
Polarity Parameters and Reaction Rates
Solvent polarity can be quantified using various empirical parameters, with the Reichardt ET(30) scale providing a widely used measure of solvent polarity. Water exhibits the highest polarity (ET(30) = 63.1), while non-polar solvents like toluene show much lower values (ET(30) = 33.9). The correlation between solvent polarity and reaction rates in pyridazinone cyclization processes demonstrates clear trends [16] [17].
High-polarity solvents such as water and lower alcohols tend to stabilize charged transition states, accelerating reactions that involve significant charge separation. Conversely, non-polar solvents favor processes with minimal charge development, often leading to different mechanistic pathways and product distributions [17].
Dimethyl Sulfoxide as an Optimal Medium
Dimethyl sulfoxide emerges as an exceptional solvent for pyridazinone transformations, exhibiting a unique combination of high polarity (ET(30) = 45.1) and excellent solvating ability for both ionic and neutral species. The solubility of 6-phenyl-pyridazin-3(2H)-one in dimethyl sulfoxide reaches 4.67 × 10⁻¹ mole fraction at 318.2 K, representing a dramatic enhancement compared to aqueous solutions (5.82 × 10⁻⁶ mole fraction at 298.2 K) [16] [17].
The exceptional performance of dimethyl sulfoxide can be attributed to its ability to form favorable interactions with pyridazinone molecules through hydrogen bonding with the carbonyl oxygen and electrostatic interactions with the nitrogen atoms. These interactions stabilize both reactants and transition states, facilitating cyclization processes [16].
Protic versus Aprotic Solvent Effects
The distinction between protic and aprotic solvents profoundly influences dehydration-cyclization mechanisms. Protic solvents such as alcohols and carboxylic acids can participate directly in reaction mechanisms through hydrogen bonding or proton transfer processes, often serving as catalysts for cyclization reactions [19].
Acetic anhydride represents a particularly effective medium for pyridazinone cyclization, functioning simultaneously as solvent and reagent. The treatment of pyridazinone acids with acetic anhydride at 90°C promotes dehydration and cyclization to form mesoionic compounds, which subsequently undergo 1,3-dipolar cycloaddition reactions [19].
Binary Solvent Systems
Binary solvent mixtures provide opportunities to fine-tune reaction conditions by adjusting the relative proportions of solvents with different polarities. The solubility behavior of pyridazinone derivatives in binary dimethyl sulfoxide-water systems demonstrates non-ideal mixing effects, with preferential solvation patterns depending on solvent composition [16] [18].
In water-rich compositions, pyridazinone molecules are preferentially solvated by water molecules through hydrogen bonding interactions. However, in solvent compositions with higher dimethyl sulfoxide content, preferential solvation by the organic co-solvent occurs, leading to enhanced solubility and altered reaction kinetics [18].
Thermodynamic Considerations
Thermodynamic analysis of pyridazinone dissolution in various solvents reveals that the process is consistently endothermic and entropy-driven across different solvent systems. The positive enthalpy of dissolution indicates that solute-solvent interactions are weaker than solute-solute interactions in the solid state [16] [17].
The entropy-driven nature of dissolution suggests that the increased disorder upon solvation provides the driving force for solubility enhancement. This thermodynamic profile has important implications for reaction design, as elevated temperatures favor both dissolution and subsequent cyclization processes [17].
Solvent Effects on Tautomeric Equilibria
The polarity of the reaction medium significantly influences tautomeric equilibria between oxo and hydroxy forms of pyridazinone derivatives. Polar solvents generally stabilize the oxo tautomer through enhanced solvation of the carbonyl oxygen, while less polar media may favor the hydroxy form [4] [6].
These solvent-induced shifts in tautomeric equilibria can dramatically affect reaction outcomes, as different tautomers may exhibit distinct reactivity patterns in cyclization processes. Understanding these effects is crucial for optimizing reaction conditions and achieving desired selectivity [4].
The application of computational chemistry methods to pyridazinone systems has provided unprecedented insights into reaction mechanisms, transition state structures, and factors governing reactivity and selectivity. Modern quantum chemical approaches enable the detailed characterization of transition states that are experimentally inaccessible, revealing the fundamental principles underlying pyridazinone chemistry [20] [13] [21] [22].
Density Functional Theory Applications
Density functional theory calculations using the B3LYP functional with extended basis sets (6-311++G**) have emerged as the standard approach for investigating pyridazinone reaction mechanisms. These calculations provide reliable geometries, energetics, and vibrational frequencies for both ground-state structures and transition states [4] [13].
The characterization of tautomerization transition states reveals the critical role of ring strain in determining activation barriers. The four-membered ring transition state for direct hydrogen transfer in pyridazin-3(2H)-one exhibits severe geometric distortion, with the transferring hydrogen positioned approximately equidistant between nitrogen and oxygen atoms [4].
Coupled-Cluster and Møller-Plesset Corrections
While density functional theory provides a good balance between accuracy and computational cost, more sophisticated methods such as coupled-cluster theory and second-order Møller-Plesset perturbation theory (MP2) offer improved treatment of electron correlation effects. These methods are particularly valuable for accurately predicting activation barriers and relative energies of different tautomeric forms [13].
MP2-FMO (fragment molecular orbital) calculations have been successfully applied to pyridazinone-protein interactions, providing insights into binding mechanisms and structure-activity relationships. These calculations reveal the importance of specific amino acid interactions and geometric complementarity in determining binding affinity [23] [24].
Solvation Models
The incorporation of solvent effects through continuum solvation models such as the Conductor-like Screening Model (COSMO) and Polarizable Continuum Model (PCM) enables the prediction of reaction behavior in realistic media. These models account for electrostatic interactions between solute and solvent, providing more accurate activation barriers and equilibrium constants [4] [25].
Explicit solvation approaches, incorporating individual solvent molecules in the quantum chemical calculation, offer even greater accuracy for systems where specific solute-solvent interactions are critical. Combined implicit/explicit solvation models represent the current state-of-the-art for studying pyridazinone reactivity in solution [4].
Transition State Optimization and Characterization
The identification and characterization of transition states requires specialized computational techniques, including the use of synchronous transit-guided quasi-Newton methods and intrinsic reaction coordinate calculations. These approaches ensure that located stationary points correspond to true transition states connecting reactants and products [26].
The characterization of transition states through frequency analysis reveals the nature of the reaction coordinate, with the imaginary frequency mode corresponding to the motion leading from reactants to products. Normal mode analysis provides insights into the atomic displacements occurring during the reaction process [26].
Molecular Dynamics Simulations
Molecular dynamics simulations complement static quantum chemical calculations by providing information about the dynamic behavior of pyridazinone systems in solution. These simulations reveal conformational flexibility, solvent reorganization effects, and the role of thermal fluctuations in determining reaction rates [20] [21].
The application of enhanced sampling techniques such as umbrella sampling and metadynamics enables the calculation of free energy surfaces for complex chemical transformations. These methods are particularly valuable for studying reactions with multiple competing pathways or complex conformational changes [21].
Machine Learning and Quantitative Structure-Activity Relationships
The integration of computational chemistry with machine learning approaches has opened new avenues for predicting pyridazinone reactivity and biological activity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, developed using comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), provide predictive tools for drug design [21] [22].
These models, trained on experimental datasets, can predict the biological activity of new pyridazinone derivatives based on their three-dimensional structure and electronic properties. The high correlation coefficients (q² and r² values) achieved by these models demonstrate their reliability for guiding synthetic efforts [21] [22].
Computational Drug Design Applications
Structure-based drug design approaches, combining molecular docking, molecular dynamics simulations, and free energy perturbation calculations, have been successfully applied to pyridazinone-based enzyme inhibitors and receptor ligands. These methods enable the rational optimization of binding affinity and selectivity [20] [21].
Per-residue energy decomposition analysis identifies specific protein-ligand interactions that contribute most significantly to binding affinity, providing guidance for structural modifications. The integration of computational predictions with experimental validation has accelerated the development of new therapeutic agents based on pyridazinone scaffolds [21] [22].
Irritant